molecular formula C8H9F2N B1591545 1-(3,4-difluorophenyl)-N-methylmethanamine CAS No. 748124-46-1

1-(3,4-difluorophenyl)-N-methylmethanamine

Cat. No.: B1591545
CAS No.: 748124-46-1
M. Wt: 157.16 g/mol
InChI Key: MMNUIVWEFIBTRB-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-methylmethanamine is an organic compound that features a difluorophenyl group attached to a methylmethanamine moiety

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-methylmethanamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine typically involves the reaction of 3,4-difluoroaniline with formaldehyde and a reducing agent. One common method is the reductive amination of 3,4-difluoroaniline using formaldehyde and sodium cyanoborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-N-methylmethanamine
  • 1-(3,4-Dichlorophenyl)-N-methylmethanamine
  • 1-(3,4-Difluorophenyl)-N-ethylmethanamine

Uniqueness

1-(3,4-Difluorophenyl)-N-methylmethanamine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUIVWEFIBTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588185
Record name 1-(3,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748124-46-1
Record name 3,4-Difluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748124-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-difluorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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